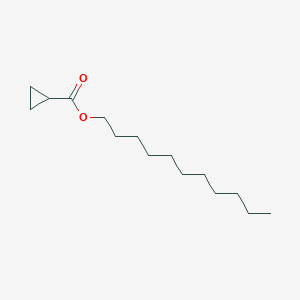
Undecyl cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecyl cyclopropanecarboxylate is an organic compound with the molecular formula C15H28O2. It is an ester formed from undecyl alcohol and cyclopropanecarboxylic acid. This compound is known for its unique structure, which includes a cyclopropane ring, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of undecyl cyclopropanecarboxylate typically involves the esterification of undecyl alcohol with cyclopropanecarboxylic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. This method allows for better control over reaction conditions and minimizes the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Undecyl cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclopropanecarboxylic acid and undecanoic acid.
Reduction: Undecyl alcohol and cyclopropanemethanol.
Substitution: Various esters and amides depending on the nucleophile used.
Applications De Recherche Scientifique
Undecyl cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying esterification reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a precursor for pharmaceuticals.
Industry: It is used in the formulation of fragrances and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of undecyl cyclopropanecarboxylate involves its interaction with biological molecules through its ester functional group. The compound can undergo hydrolysis to release undecyl alcohol and cyclopropanecarboxylic acid, which can then interact with various molecular targets. The cyclopropane ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanecarboxylic acid esters: These compounds share the cyclopropane ring and ester functional group.
Undecyl esters: Compounds like undecyl acetate and undecyl butyrate have similar alkyl chains but different ester groups.
Uniqueness
Undecyl cyclopropanecarboxylate is unique due to the presence of both a long alkyl chain and a cyclopropane ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The cyclopropane ring adds strain to the molecule, which can influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
103677-78-7 |
|---|---|
Formule moléculaire |
C15H28O2 |
Poids moléculaire |
240.38 g/mol |
Nom IUPAC |
undecyl cyclopropanecarboxylate |
InChI |
InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-13-17-15(16)14-11-12-14/h14H,2-13H2,1H3 |
Clé InChI |
HLICULHSZHDYAP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCOC(=O)C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



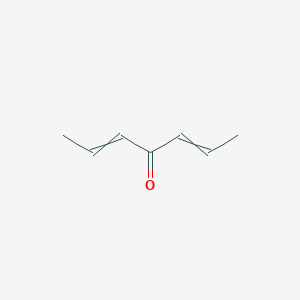
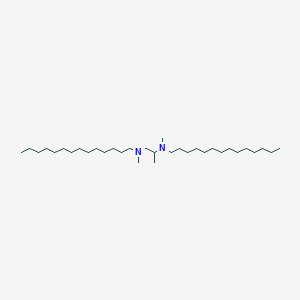
![2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate](/img/structure/B14341569.png)
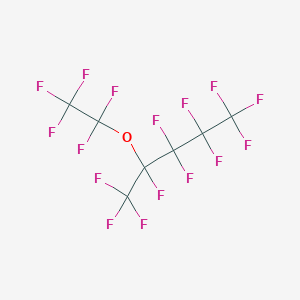
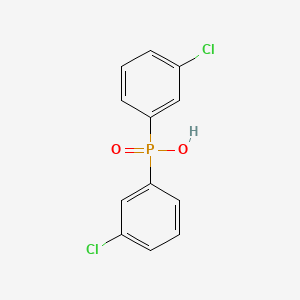
![Acetamide, N-[1-(4-methylphenyl)-2-oxo-2-phenylethyl]-](/img/structure/B14341595.png)
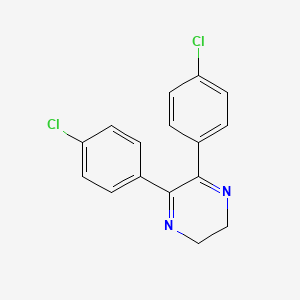

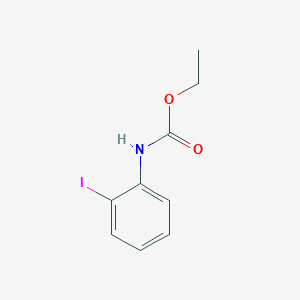
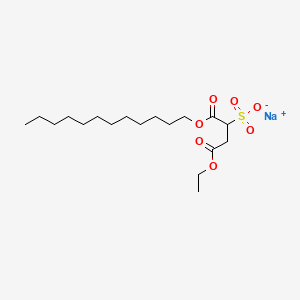
![N-[Methyl(octadecyl)carbamothioyl]benzamide](/img/structure/B14341625.png)
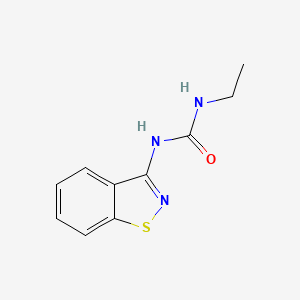
![2-(Bromomethyl)-2-[4-(2-methylpropyl)phenyl]-1,3-dioxolane](/img/structure/B14341636.png)
